3-Cyclopropylprop-2-enenitrile

Description

Contextual Significance in Organic Synthesis

The primary significance of 3-Cyclopropylprop-2-enenitrile (B2850586) in organic synthesis lies in its utility as a versatile building block. The presence of multiple reactive sites within a compact structure allows for the introduction of the cyclopropyl-vinyl-nitrile motif into more complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the cyclopropyl (B3062369) group is often employed as a bioisostere for other chemical groups or to introduce conformational rigidity, which can be beneficial for a molecule's interaction with biological targets.

The compound has been identified as a potential intermediate or reagent in the development of therapeutic agents. For instance, (E)-3-cyclopropylprop-2-enenitrile is listed in patent literature concerning the synthesis of heterocyclic compounds designed as Janus kinase (JAK) inhibitors, which are a class of drugs targeted for inflammatory diseases. google.com This highlights its role as a precursor for constructing molecules with potential biological activity.

Overview of Structural Features and Reactivity Potential

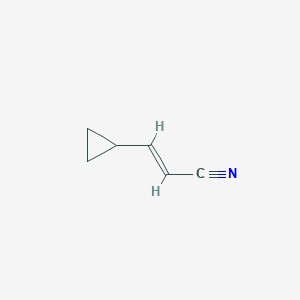

The structure of this compound is defined by three key features: the three-membered cyclopropyl ring, the carbon-carbon double bond (alkene), and the cyano (nitrile) group. The molecule predominantly exists as the (E)-isomer, where the cyclopropyl group and the nitrile are on opposite sides of the double bond, due to greater thermodynamic stability.

The carbon-carbon double bond is in conjugation with the electron-withdrawing nitrile group. This electronic arrangement polarizes the molecule, rendering the β-carbon (the carbon atom adjacent to the cyclopropyl group) electrophilic. Consequently, the compound is an excellent Michael acceptor, susceptible to nucleophilic attack at this position. This reactivity allows for the formation of a new carbon-carbon or carbon-heteroatom bond, a fundamental transformation in synthetic chemistry.

The cyclopropyl group itself possesses unique electronic properties, often described as having partial double-bond character. This can influence the reactivity of the adjacent π-system. Furthermore, the nitrile group can undergo various chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

Table 1: Predicted Physicochemical Properties of (E)-3-Cyclopropylprop-2-enenitrile Note: The following data is computationally predicted and has not been experimentally verified in the cited literature.

| Property | Value |

| Molecular Formula | C₆H₇N |

| Monoisotopic Mass | 93.057846 Da |

| Predicted XlogP | 1.3 |

| InChIKey | AHJKTMQDOYBLSR-OWOJBTEDSA-N |

Historical Context of its Appearance in Synthetic Endeavors

While a definitive publication detailing the first-ever synthesis of this compound is not prominent in the scientific literature, its creation is a direct result of the development of powerful and predictable olefination reactions in the mid-20th century. The appearance of such molecules in chemical catalogs and patent literature is predicated on the reliability of these established synthetic methods.

The most logical and widely used method for synthesizing α,β-unsaturated nitriles like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. Developed in the late 1950s and early 1960s, the HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. This method is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is the more stable isomer of this compound.

The synthesis of this compound via the HWE reaction would involve the reaction of cyclopropanecarboxaldehyde (B31225) with a phosphonate (B1237965) reagent such as diethyl phosphonoacetonitrile. The widespread availability of these starting materials and the high efficiency of the HWE reaction make the synthesis of this compound a routine procedure in modern organic synthesis, allowing it to be readily accessed for further research and development.

Table 2: Representative Synthesis via Horner-Wadsworth-Emmons Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Cyclopropanecarboxaldehyde | Diethyl phosphonoacetonitrile | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | (E)-3-Cyclopropylprop-2-enenitrile |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-cyclopropylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-5-1-2-6-3-4-6/h1-2,6H,3-4H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJKTMQDOYBLSR-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropylprop 2 Enenitrile

Established Synthetic Routes and Strategies

The formation of the carbon-carbon double bond in 3-cyclopropylprop-2-enenitrile (B2850586) is typically achieved by reacting cyclopropanecarboxaldehyde (B31225) with a two-carbon building block that introduces the nitrile group. The choice of synthetic route often depends on the desired stereochemical outcome, scalability, and the availability of starting materials and reagents.

Specific Precursors and Starting Materials

The principal precursors for the synthesis of this compound are:

Cyclopropanecarboxaldehyde: This aldehyde serves as the electrophilic component in the key carbon-carbon bond-forming step, providing the cyclopropyl (B3062369) group and the aldehydic carbon that will become part of the double bond.

Nitrile-containing Reagents: The choice of the nitrile-containing component is dictated by the specific synthetic methodology:

For the Wittig reaction , a phosphonium (B103445) ylide is required. This is typically prepared from a haloacetonitrile, such as bromoacetonitrile, which is reacted with a phosphine, most commonly triphenylphosphine (B44618), to form a phosphonium salt. masterorganicchemistry.com Subsequent deprotonation with a base generates the reactive ylide.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion. The key reagent is a cyanomethylphosphonate, such as diethyl cyanomethylphosphonate. This phosphonate is deprotonated with a base to form a stabilized carbanion that is more nucleophilic than the corresponding Wittig ylide. wikipedia.org

In the Knoevenagel condensation , an active methylene (B1212753) compound is used. For the synthesis of nitriles, cyanoacetic acid or its esters (e.g., ethyl cyanoacetate) are common choices. youtube.comchemspider.comrsc.org

Detailed Reaction Conditions and Catalysis

The reaction conditions and the need for a catalyst are highly dependent on the chosen synthetic route.

Wittig Reaction: The Wittig reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The generation of the ylide from the phosphonium salt requires a strong base, for instance, n-butyllithium or sodium hydride. The reaction of the ylide with cyclopropanecarboxaldehyde is then performed, often at low temperatures to control reactivity.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction offers milder conditions compared to the Wittig reaction. The deprotonation of the cyanomethylphosphonate can be achieved with a variety of bases, including sodium hydride, potassium tert-butoxide, or lithium, sodium, or potassium bases. wikipedia.org The reaction is often performed in solvents like THF, dimethoxyethane (DME), or ethanol. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying purification. wikipedia.org The HWE reaction generally exhibits high (E)-stereoselectivity, which is advantageous for obtaining the trans-isomer of this compound. wikipedia.org

| Parameter | Horner-Wadsworth-Emmons Reaction Conditions |

| Phosphonate Reagent | Diethyl cyanomethylphosphonate |

| Aldehyde | Cyclopropanecarboxaldehyde |

| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Lithium/Sodium/Potassium bases |

| Solvent | Tetrahydrofuran (THF), Dimethoxyethane (DME), Ethanol |

| Temperature | Typically ranges from -78 °C to room temperature |

| Key Feature | Generally provides high (E)-alkene selectivity |

Knoevenagel Condensation: The Knoevenagel condensation is often catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium (B1175870) salt (e.g., ammonium acetate). google.com The reaction can be carried out in various solvents, including ethanol, toluene, or even water. google.com In some cases, azeotropic removal of water is employed to drive the reaction to completion. The reaction of cyclopropanecarboxaldehyde with cyanoacetic acid, followed by decarboxylation, yields this compound.

| Parameter | Knoevenagel Condensation Conditions |

| Active Methylene Compound | Cyanoacetic acid or Ethyl cyanoacetate |

| Aldehyde | Cyclopropanecarboxaldehyde |

| Catalyst | Weak bases like Piperidine, Pyridine, or Ammonium acetate |

| Solvent | Ethanol, Toluene, Water |

| Key Feature | Involves a condensation-decarboxylation sequence when using cyanoacetic acid |

Role of Named Reactions in the Synthesis of Alpha, Beta-Unsaturated Nitriles (e.g., Wittig Reaction)

Named reactions are fundamental to the synthesis of α,β-unsaturated nitriles, providing reliable and well-understood pathways to this class of compounds.

Wittig Reaction: This reaction is a cornerstone of alkene synthesis. It involves the reaction of an aldehyde or ketone with a phosphorus ylide. masterorganicchemistry.com The key advantage of the Wittig reaction is the unambiguous placement of the double bond. However, controlling the stereoselectivity (E/Z ratio) can be challenging, especially with unstabilized or semi-stabilized ylides. For α,β-unsaturated nitriles, the ylide is generally considered stabilized, which tends to favor the formation of the (E)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction: As a modification of the Wittig reaction, the HWE reaction offers several practical advantages. The use of a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide, often leads to cleaner reactions and higher yields. wikipedia.org The most significant advantage is the high propensity for (E)-alkene formation, making it a preferred method when the trans-isomer is the desired product. wikipedia.org Furthermore, the water-soluble nature of the phosphate byproduct simplifies product purification. wikipedia.org

Optimization of Synthesis Parameters

To maximize the efficiency and practicality of the synthesis of this compound, optimization of reaction parameters is crucial. This involves studies aimed at increasing the product yield and ensuring high purity, which is essential for any subsequent chemical transformations.

Yield Enhancement Studies

Efforts to enhance the yield of this compound focus on several key aspects of the reaction conditions. In the context of the HWE reaction, for instance, the choice of base and cation can have a noticeable impact. Studies on similar systems have shown that lithium salts can favor higher (E)-selectivity. wikipedia.org Temperature is another critical parameter; while some reactions benefit from low temperatures to minimize side reactions, others may require heating to proceed at a reasonable rate. The stoichiometry of the reactants, particularly the base and the phosphonate reagent, is also optimized to ensure complete conversion of the starting aldehyde.

Purity Considerations for Subsequent Reactions

The purity of the synthesized this compound is paramount, as impurities can interfere with downstream applications. The primary byproducts depend on the synthetic method used.

In the Wittig reaction , the main byproduct is triphenylphosphine oxide. While generally crystalline, its removal can sometimes be challenging and may require careful chromatography.

The HWE reaction produces a dialkyl phosphate byproduct, which is typically removed by aqueous extraction, leading to a purer crude product. wikipedia.org

The Knoevenagel condensation can sometimes result in side products from self-condensation of the aldehyde or other competing reactions.

Standard purification techniques such as column chromatography are often employed to isolate the desired product in high purity. The choice of eluent system is critical to effectively separate the product from unreacted starting materials and byproducts. The isomeric purity (E/Z ratio) is also a key consideration and is typically determined by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Scalability Considerations in Laboratory Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the formation of carbon-carbon double bonds and is often favored for its high stereoselectivity, typically yielding the (E)-alkene, and the ease of byproduct removal. researchgate.netconicet.gov.ar The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. researchgate.net In the context of synthesizing this compound, this would involve the reaction of a cyclopropyl aldehyde with a phosphonate reagent containing a nitrile group.

A significant advantage of the HWE reaction in terms of scalability is the nature of its byproduct. The dialkylphosphate salt generated is water-soluble, which generally allows for a more straightforward purification process through aqueous extraction. mdpi.com This contrasts with the triphenylphosphine oxide byproduct of the Wittig reaction, which can often complicate purification, especially on a larger scale. The HWE reaction can also be performed under milder conditions, which is beneficial for energy consumption and safety in a scaled-up laboratory setting. youtube.com

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. youtube.com While it is a versatile and powerful tool, its scalability for the synthesis of compounds like this compound can present challenges. The stereoselectivity of the Wittig reaction can be less predictable than the HWE reaction and is highly dependent on the nature of the ylide and the reaction conditions. youtube.com

A major hurdle in scaling up the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct. Its removal often necessitates chromatographic purification, which can be time-consuming, solvent-intensive, and costly, particularly for larger quantities of product. acs.org Furthermore, the Wittig reaction can be sensitive to reaction conditions, and maintaining consistent yields and selectivity upon scale-up can be challenging. mdpi.com

Recent research has explored alternative approaches and optimizations to address the scalability challenges of these traditional methods. For instance, the use of ultrasound has been shown to improve reaction times and yields in some Wittig-Horner syntheses, presenting a potential avenue for greener and more efficient scaled-up production. mdpi.com Additionally, one-pot sequential reactions, such as hydroformylation followed by a Knoevenagel condensation, have been developed for the synthesis of α,β-unsaturated nitriles, offering a more streamlined and potentially more scalable process by reducing the number of intermediate isolation steps. acs.org

Data on Scalability Factors:

To illustrate the considerations for scalability, the following table outlines key parameters for the HWE and Wittig reactions in the context of laboratory synthesis.

| Parameter | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |

| Reagents | Phosphonate esters, base, carbonyl compound | Phosphonium salt, strong base, carbonyl compound |

| Byproduct | Water-soluble dialkylphosphate | Triphenylphosphine oxide (often requires chromatography for removal) |

| Purification | Generally simpler (aqueous extraction) mdpi.com | Can be complex and costly on a larger scale acs.org |

| Stereoselectivity | Typically high (E)-selectivity researchgate.net | Variable, dependent on ylide and conditions youtube.com |

| Reaction Conditions | Often milder youtube.com | Can require strongly basic and anhydrous conditions |

| Scalability Challenges | - Cost and availability of phosphonate reagents- Management of exothermic reactions on a larger scale | - Byproduct removal- Maintaining consistent stereoselectivity and yield- Sensitivity to reaction conditions mdpi.com |

Chemical Transformations and Reaction Pathways of 3 Cyclopropylprop 2 Enenitrile

Reactivity of the Alpha, Beta-Unsaturated Nitrile Moiety

The defining feature of this moiety is the conjugation between the carbon-carbon double bond (alkene) and the nitrile group (-C≡N). This electronic communication creates a polarized system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions to the Carbon-Carbon Double Bond

One of the most fundamental reactions of α,β-unsaturated nitriles is the conjugate or Michael addition. masterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the carbon-carbon double bond. This reaction is driven by the formation of a more stable C-C single bond at the expense of the weaker C-C pi bond. masterorganicchemistry.com A wide variety of nucleophiles can participate in this reaction, including enolates, amines, and thiols. masterorganicchemistry.comyoutube.com

The general mechanism proceeds in three steps:

Formation of the nucleophile (e.g., deprotonation of a pro-nucleophile).

Conjugate addition of the nucleophile to the β-carbon of the unsaturated nitrile, forming a new enolate intermediate. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

While specific studies on 3-cyclopropylprop-2-enenitrile (B2850586) are not extensively documented in the provided results, the reactivity can be inferred from similar systems. For instance, α,β-unsaturated ketones react with amines via a 1,4-addition. youtube.com Similarly, stabilized enolates, such as those derived from malonic esters, are classic Michael donors. youtube.com

Table 1: Examples of Michael Addition Reactions on α,β-Unsaturated Systems

| Nucleophile | Electrophile | Product Type |

|---|---|---|

| Amine | α,β-Unsaturated Ketone | β-Amino Ketone |

| Stabilized Enolate | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| Organocuprates | α,β-Unsaturated Nitrile | β-Alkylated Nitrile |

| Thiols | α,β-Unsaturated Nitrile | β-Thioether Nitrile |

This table illustrates the general principle of Michael additions, which is applicable to this compound.

Cycloaddition Reactions

The carbon-carbon double bond in this compound can participate in cycloaddition reactions, where it reacts with another π-system to form a new ring. These reactions are powerful tools for constructing cyclic molecules.

Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (the alkene component) to form a six-membered ring. libretexts.orgyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the nitrile group in this compound. youtube.com For example, (E)-3-phenylsulfonylprop-2-enenitrile, an analogue, readily undergoes Diels-Alder reactions with various dienes like cyclopentadiene (B3395910) and anthracene. rsc.orgresearchgate.net The reaction with unsymmetrical dienes often results in a mixture of regioisomers. rsc.org

[3+2] Cycloaddition: This type of reaction involves a three-atom component (a 1,3-dipole) and a two-atom component (the dipolarophile, in this case, the alkene of this compound) to form a five-membered ring. uchicago.edu Common 1,3-dipoles include nitrile oxides, azides, and nitrones. uchicago.edu Donor-acceptor (D-A) cyclopropanes can also undergo formal [3+2] cycloadditions. researchgate.net For instance, visible-light-mediated [3+2] cycloaddition of cyclopropylamines with alkenes has been developed. nih.gov

Table 2: Examples of Cycloaddition Reactions

| Reaction Type | Reactants | Product |

|---|---|---|

| Diels-Alder | (E)-3-Phenylsulfonylprop-2-enenitrile + Cyclopentadiene | Bicyclic Nitrile |

| [3+2] Cycloaddition | Nitrone + Alkene | Isoxazolidine |

| [3+2] Cycloaddition | Cyclopropylamine (B47189) + Styrene | Substituted Cyclopentane |

This table provides examples of cycloaddition reactions that are analogous to those expected for this compound.

Stereochemical Considerations of the Alkene (e.g., E/Z Isomerism)

The presence of the carbon-carbon double bond in this compound gives rise to the possibility of geometric isomerism. Due to the restricted rotation around the C=C bond, two different spatial arrangements of the substituents are possible, leading to E and Z isomers. uni.lu

The designation of the isomer as E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the attached groups are assigned a priority. If the two higher-priority groups are on the same side of the double bond, it is the Z isomer (from the German zusammen, meaning together). If they are on opposite sides, it is the E isomer (from the German entgegen, meaning opposite).

For this compound, the substituents on the double bond are H, cyclopropyl (B3062369), H, and CN.

On C2: The nitrile group (-CN) has a higher priority than the hydrogen atom.

On C3: The cyclopropyl group has a higher priority than the hydrogen atom.

Therefore, the stereochemistry is defined as follows:

(E)-3-cyclopropylprop-2-enenitrile : The cyclopropyl group and the nitrile group are on opposite sides of the double bond.

(Z)-3-cyclopropylprop-2-enenitrile : The cyclopropyl group and the nitrile group are on the same side of the double bond.

The relative stability of the E and Z isomers can be influenced by steric factors. Generally, the E isomer, where the larger groups are further apart, is thermodynamically more stable. Synthetic methods can often be tailored to produce a specific isomer. For example, Julia-type olefination reactions can sometimes produce mixtures of E and Z isomers, which may be isomerized under certain conditions. marquette.edu

Reactions Involving the Cyclopropyl Group

The cyclopropyl group is not merely a spectator. Its inherent ring strain makes it susceptible to reactions that relieve this strain, primarily through ring-opening.

Ring-Opening Reactions

The three-membered ring of a cyclopropane (B1198618) can be opened under various conditions, including treatment with electrophiles or through radical pathways. The presence of the adjacent π-system in this compound can influence the regioselectivity of this ring-opening. For instance, the solvolytic ring-opening of cyclopropyl systems often proceeds to form allylic derivatives. tue.nl The stereochemistry of the ring-opening, whether it is disrotatory or conrotatory, can often be predicted by Woodward-Hoffmann rules. tue.nl In the context of donor-acceptor cyclopropanes, Lewis acid catalysis can promote ring-opening to form a 1,3-zwitterionic intermediate, which can then be trapped in cycloaddition reactions. youtube.com

Cyclopropylcarbinyl Rearrangements

A key reaction pathway for vinylcyclopropanes is the vinylcyclopropane (B126155) rearrangement, which typically leads to a cyclopentene. This rearrangement can be thermally or photochemically induced and may proceed through a diradical intermediate. However, a more pertinent transformation for this compound involves the formation of a cyclopropylcarbinyl cation intermediate.

When a positive charge develops on a carbon adjacent to a cyclopropyl ring (a cyclopropylcarbinyl cation), a rapid rearrangement can occur. This rearrangement involves the cleavage of the cyclopropane ring to form a homoallylic cation. This process is highly facile due to the ability of the strained C-C bonds of the cyclopropane ring to stabilize the adjacent positive charge. The rearrangement of cyclopropylcarbinyl cations can be utilized in asymmetric synthesis, where a chiral catalyst can influence the stereochemical outcome of the ring-expanded product. nih.gov For example, chiral N-triflyl phosphoramides have been used to catalyze the asymmetric rearrangement of cyclopropylcarbinyl cations, leading to enantioenriched products. nih.gov

Transformations of the Nitrile Functionality

The nitrile group (C≡N) in this compound is a key site for chemical modification. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the triple bond can undergo reduction. These reactions enable the conversion of the nitrile into amides, carboxylic acids, and primary amines.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk The reaction can be catalyzed by either acid or base. libretexts.org

Under controlled, mild reaction conditions, it is sometimes possible to isolate the amide intermediate before it fully hydrolyzes. ncert.nic.in For this compound, this would result in the formation of 3-cyclopropylacrylamide. This partial hydrolysis is valuable as amides are important functional groups in their own right.

Complete hydrolysis, under more forcing acidic or basic conditions with heating, converts the nitrile into 3-cyclopropylpropenoic acid and an ammonium (B1175870) salt (under acidic conditions) or a carboxylate salt and ammonia (B1221849) (under basic conditions). chemguide.co.uklibretexts.org For instance, heating the nitrile under reflux with a dilute acid like hydrochloric acid would yield the free carboxylic acid and ammonium chloride. chemguide.co.uk Conversely, heating with an aqueous alkali such as sodium hydroxide (B78521) solution produces the sodium salt of the carboxylic acid and ammonia gas. chemguide.co.uk A process using barium hydroxide for nitrile hydrolysis has also been described, which results in the barium salt of the corresponding carboxylic acid. google.com

Table 1: Representative Hydrolysis and Amidation Reactions of Nitriles

| Reactant Class | Reagents & Conditions | Intermediate Product | Final Product |

| α,β-Unsaturated Nitrile | H₂O, H⁺ or OH⁻ (mild conditions) | α,β-Unsaturated Amide | Not Formed |

| α,β-Unsaturated Nitrile | H₂O, H⁺ (e.g., aq. HCl), heat | - | α,β-Unsaturated Carboxylic Acid |

| α,β-Unsaturated Nitrile | H₂O, OH⁻ (e.g., aq. NaOH), heat | - | Salt of α,β-Unsaturated Carboxylic Acid |

Reduction Reactions

The reduction of the nitrile group in this compound can yield a primary amine, 3-cyclopropylprop-2-en-1-amine. However, the presence of the conjugated carbon-carbon double bond introduces complexity, as competitive reduction of this site can also occur. The choice of reducing agent and reaction conditions is therefore critical to achieving the desired selectivity. umich.edu

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemguide.co.uklibretexts.org The reaction involves nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to produce the amine. libretexts.orglibretexts.org While LiAlH₄ is a powerful reagent for this transformation, its reactivity with the C=C double bond must be considered, although often the nitrile is preferentially reduced.

Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel, is another common method for nitrile reduction. chemguide.co.uk The conditions (temperature and pressure) can be varied to optimize the reaction. chemguide.co.uk However, this method frequently leads to the reduction of both the nitrile and the alkene functionality, which would result in the formation of 3-cyclopropylpropan-1-amine.

To achieve selective reduction, specific reagent systems have been developed. For instance, the use of sodium borohydride (B1222165) (NaBH₄), which is typically not strong enough to reduce nitriles, can be effective in the presence of additives like cobalt chloride, potentially allowing for the selective reduction of the nitrile group while preserving the double bond. youtube.com Conversely, other catalytic systems, such as those using copper/xanthene-type bisphosphine complexes with a silane (B1218182) reducing agent, have been developed for the highly selective 1,4-conjugate reduction of the C=C bond in α,β-unsaturated nitriles, leaving the nitrile group intact to form the corresponding saturated nitrile. rsc.org Diisobutylaluminium hydride (DIBAL-H) is another reagent that can be used to reduce nitriles, typically yielding an aldehyde after hydrolysis of the intermediate imine. ncert.nic.inlibretexts.org

Table 2: Representative Reduction Reactions of α,β-Unsaturated Nitriles

| Reaction Goal | Reagent(s) | Typical Product | Comments |

| Nitrile to Primary Amine | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O workup | Unsaturated or Saturated Primary Amine | Powerful reducing agent; may also reduce the C=C bond. libretexts.orglibretexts.org |

| Nitrile to Primary Amine | H₂ / Metal Catalyst (e.g., Pd, Pt, Ni) | Saturated Primary Amine | Often reduces both the C≡N and C=C bonds. chemguide.co.uk |

| Selective Nitrile Reduction | NaBH₄ / CoCl₂ | Unsaturated Primary Amine | Aims to preserve the C=C double bond. youtube.com |

| Selective Alkene Reduction | Cu-catalyst / PMHS / t-BuOH | Saturated Nitrile | Chemoselectively reduces the C=C bond via conjugate reduction. rsc.org |

| Nitrile to Aldehyde | 1. DIBAL-H 2. H₂O workup | Unsaturated Aldehyde | Reduction stops at the imine stage, which is then hydrolyzed. ncert.nic.inlibretexts.org |

Applications As a Synthetic Intermediate in Complex Molecule Construction

Precursor in Heterocyclic Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and 3-Cyclopropylprop-2-enenitrile (B2850586) provides an efficient entry point into several important classes of these molecules. nih.gov

The synthesis of pyrazole (B372694) derivatives often relies on the condensation reaction between a 1,3-dielectrophilic C3 building block and a hydrazine (B178648) derivative. beilstein-journals.org In this context, this compound functions as the C3 component. The reaction proceeds via a Michael addition of hydrazine to the β-carbon of the unsaturated nitrile, followed by an intramolecular cyclization and tautomerization to yield a stable aromatic pyrazole ring. This reaction provides a direct and efficient method for producing pyrazoles containing a cyclopropyl (B3062369) substituent. The resulting 3-amino-5-cyclopropylpyrazole is a key intermediate for further synthetic transformations.

The pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors. ekb.egrsc.org This bicyclic heterocycle is recognized as a purine (B94841) bioisostere and has been extensively studied for its therapeutic potential, especially in oncology. ekb.egnih.govnih.gov The synthesis of this scaffold can be readily achieved starting from the 3-amino-5-cyclopropylpyrazole intermediate derived from this compound. The pyrimidine (B1678525) ring is constructed by reacting the aminopyrazole with a suitable one-carbon (C1) electrophile, such as a formic acid equivalent or urea, which undergoes cyclocondensation to furnish the fused pyrazolo[3,4-d]pyrimidine system.

Table 1: Synthetic Pathway from this compound to a Pyrazolo[3,4-d]pyrimidine Scaffold

| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

| 1 | This compound | Hydrazine (N₂H₄) | 3-Amino-5-cyclopropylpyrazole | Cyclocondensation to form the pyrazole ring. beilstein-journals.org |

| 2 | 3-Amino-5-cyclopropylpyrazole | Formamide (HCONH₂) or similar C1 synthon | 4-Amino-6-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine | Annulation of the pyrimidine ring onto the pyrazole core. |

Role in the Synthesis of Specific Compound Classes

The heterocyclic scaffolds derived from this compound are integral to the structure of various targeted therapeutic agents.

Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases. nih.goved.ac.uk Many of these inhibitors feature a heterocyclic core that binds to the ATP-binding site of the target kinase. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in this regard and is the core of numerous inhibitors of Janus kinases (JAK) and Bruton's tyrosine kinase (BTK). google.comnih.govfrontiersin.org

By using this compound as a starting material, medicinal chemists can synthesize analogues of known kinase inhibitors that incorporate a cyclopropyl group. This substituent can modulate the compound's pharmacological properties, such as potency, selectivity, and metabolic stability. For example, the pyrazolo[3,4-d]pyrimidine core is central to the structure of the BTK inhibitor Ibrutinib and various clinical candidates for JAK inhibition. google.comgoogle.com The synthesis of novel analogues where other alkyl or aryl groups are replaced by a cyclopropyl moiety is a common strategy in drug discovery to explore new chemical space and optimize drug-like properties. nih.govresearchgate.net

Table 2: Examples of Kinase Inhibitor Classes Utilizing the Pyrazolo[3,4-d]pyrimidine Core

| Kinase Target | Core Scaffold | Role of this compound | Potential Advantage of Cyclopropyl Group | Representative References |

| Janus Kinase (JAK) | Pyrazolo[3,4-d]pyrimidine or Pyrrolo[2,3-d]pyrimidine | Precursor for the 6-cyclopropyl-pyrazolo[3,4-d]pyrimidine intermediate. | Can enhance binding affinity or improve selectivity over other kinases (e.g., JAK2 vs. JAK1). nih.gov | google.com, nih.gov, google.com |

| Bruton's Tyrosine Kinase (BTK) | Pyrazolo[3,4-d]pyrimidine | Precursor for cyclopropyl-substituted analogues of known BTK inhibitors. | May alter solubility, metabolic profile, or potency against wild-type or mutant BTK. frontiersin.orgnih.gov | nih.gov, google.com, researchgate.net |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and intermediate isolation steps. nih.gov The electrophilic nature of this compound makes it an excellent substrate for MCRs, particularly for the synthesis of densely functionalized heterocyclic libraries.

One notable example is the four-component synthesis of pyrano[2,3-c]pyrazoles. beilstein-journals.org In this reaction, a β-ketoester first reacts with hydrazine to form a pyrazolone (B3327878) in situ. Concurrently, an aldehyde and malononitrile (B47326) undergo a Knoevenagel condensation to generate a dicyanoalkene. This intermediate then acts as a Michael acceptor for the pyrazolone. By analogy, this compound can participate as the Michael acceptor in similar MCRs, reacting with a nucleophile (like a pyrazolone or other active methylene (B1212753) compound) and an aldehyde in a one-pot process to generate complex heterocyclic systems.

Table 3: Generalized Multi-Component Reaction Scheme

| Reaction Type | Component 1 | Component 2 | Component 3 | Product Class |

| One-Pot Domino Reaction | Aldehyde (R-CHO) | Active Methylene Compound (e.g., Malononitrile) | This compound | Highly substituted dihydropyridines or related heterocycles |

| Four-Component Reaction | Hydrazine | β-Ketoester | Aldehyde | Densely functionalized pyrano[2,3-c]pyrazoles beilstein-journals.orgnih.gov |

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the atomic arrangement and mass of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of an organic molecule. For 3-Cyclopropylprop-2-enenitrile (B2850586), both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of the cyclopropyl (B3062369), vinyl, and nitrile functional groups.

In ¹³C NMR spectroscopy, the carbon atoms of the cyclopropyl ring would produce signals at high field, while the olefinic carbons would appear in the midfield region (around 100-150 ppm). The carbon of the nitrile group is characteristically found further downfield, typically above 115 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH₂ | 0.6 - 1.2 | 8 - 15 |

| Cyclopropyl CH | 1.3 - 1.8 | 15 - 25 |

| Vinylic CH (α to CN) | 5.3 - 5.8 | 95 - 105 |

| Vinylic CH (β to CN) | 6.5 - 7.0 | 145 - 155 |

Note: These are predicted values and actual experimental data may vary.

By monitoring the disappearance of starting material signals and the appearance of these characteristic product peaks in the NMR spectra of reaction aliquots, chemists can effectively track the progress of the synthesis.

Mass Spectrometry (MS) for Molecular Weight Verification in Synthetic Steps

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₆H₇N), high-resolution mass spectrometry (HRMS) would be used to obtain a precise mass measurement, which should match the calculated theoretical mass.

The PubChem database provides predicted mass-to-charge ratios (m/z) for various adducts of (E)-3-cyclopropylprop-2-enenitrile, which are formed during the ionization process in the mass spectrometer. researchgate.net These predictions are invaluable for identifying the molecular ion peak and fragment ions in an experimental mass spectrum.

Table 2: Predicted Mass Spectrometry Data for (E)-3-Cyclopropylprop-2-enenitrile

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 94.065122 |

| [M+Na]⁺ | 116.04706 |

| [M-H]⁻ | 92.050570 |

| [M]⁺ | 93.057297 |

Source: PubChem CID 59420140 researchgate.net

The observation of a molecular ion peak corresponding to the exact mass of this compound (93.0578 g/mol ) would provide strong evidence for its successful synthesis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating the components of a reaction mixture and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis of complex reaction mixtures and the purification of the desired product. For a moderately polar compound like this compound, a reversed-phase HPLC method would likely be employed.

While a specific, validated HPLC method for this compound is not publicly documented, a typical approach would involve a C18 stationary phase column. The mobile phase would likely be a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (like trifluoroacetic acid) to improve peak shape. achemblock.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By running a gradient of solvent composition, compounds with a wide range of polarities can be effectively separated. The detector, typically a UV-Vis detector, would be set to a wavelength where the α,β-unsaturated nitrile chromophore absorbs, likely around 210-230 nm. The retention time of the peak corresponding to this compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity assessment.

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a chamber containing a suitable mobile phase (eluent).

For this compound, a non-polar to moderately polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be used. The components of the reaction mixture will travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. Less polar compounds will travel further up the plate (higher Retention Factor, Rf), while more polar compounds will remain closer to the baseline (lower Rf).

The progress of the reaction is monitored by observing the disappearance of the spot corresponding to the starting materials and the appearance of a new spot for the product. Visualization of the spots can be achieved under UV light (254 nm), as the conjugated system in this compound is expected to be UV-active. nih.gov Staining with a chemical agent like potassium permanganate (B83412) or vanillin (B372448) can also be used for visualization. The Rf value of the product spot provides a useful preliminary characterization parameter.

Theoretical and Computational Chemistry Studies on 3 Cyclopropylprop 2 Enenitrile

Quantum Chemical Calculations of Molecular Electronic Structure

The molecular electronic structure of 3-Cyclopropylprop-2-enenitrile (B2850586) is of significant interest due to the conjugation between the cyclopropyl (B3062369) group, the carbon-carbon double bond, and the nitrile group. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the nature of this conjugation and its impact on the molecule's electronic properties.

A central aspect of the molecular electronic structure is the HOMO-LUMO energy gap. In conjugated systems, this gap is typically smaller compared to their non-conjugated counterparts. For this compound, the conjugation extends from the cyclopropyl ring through the vinyl system to the nitrile moiety. This extended conjugation is expected to lower the energy of the LUMO and raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap. A smaller HOMO-LUMO gap suggests that the molecule can be more readily excited electronically, which has implications for its reactivity and spectroscopic properties.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | Predicted HOMO-LUMO Gap (eV) | Key Electronic Feature |

| Prop-2-enenitrile (Acrolein) | Higher | Simple α,β-unsaturated nitrile |

| This compound | Lower | Extended conjugation with cyclopropyl group |

| Cinnamaldehyde | Variable | Conjugation with a phenyl ring |

Note: The values in this table are illustrative and based on general principles of conjugation. Precise values would require specific DFT calculations.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and calculating their associated energy profiles. For this compound, a key reaction of interest is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system.

The reaction mechanism of a Michael addition to this compound can be computationally modeled to determine the transition state structures and the activation energies. The reaction would proceed via the attack of a nucleophile on the carbon atom beta to the nitrile group. This attack is facilitated by the electron-withdrawing nature of the nitrile group, which makes the β-carbon electrophilic. The resulting intermediate is a resonance-stabilized enolate.

The energy profile for this reaction would show the relative energies of the reactants, the transition state, the intermediate, and the final product. The height of the energy barrier from the reactants to the transition state determines the reaction rate. Computational studies on similar α,β-unsaturated nitriles suggest that the activation energy for Michael additions can be influenced by the nature of the nucleophile and the solvent.

Table 2: Hypothetical Energy Profile Data for Michael Addition to this compound

| Stage of Reaction | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0 |

| Transition State 1 | ΔE‡1 |

| Enolate Intermediate | ΔEint |

| Transition State 2 (Protonation) | ΔE‡2 |

| Product | ΔEprod |

Note: This table represents a hypothetical energy profile. The actual values would depend on the specific nucleophile and reaction conditions and would need to be calculated using quantum chemical methods.

Conformational Analysis and Stereochemical Insights

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the cyclopropyl group to the vinyl group. Computational methods can be used to explore the potential energy surface of this rotation and identify the stable conformers.

Based on studies of the structurally similar molecule vinylcyclopropane (B126155), it is expected that this compound exists as a mixture of conformers. The two principal conformers are likely to be the s-trans (or anti) and the s-cis (or syn) forms. In the s-trans conformer, the double bond and the cyclopropyl ring are on opposite sides of the connecting single bond, while in the s-cis conformer, they are on the same side.

Computational studies on vinylcyclopropane have shown that the s-trans conformer is generally more stable than the s-cis conformer, with a small energy difference between them. The presence of the nitrile group in this compound could influence this conformational preference due to steric and electronic interactions. The stereochemistry of the double bond is typically E (trans) as depicted in the compound's name, which is generally the more stable isomer for disubstituted alkenes.

Table 3: Predicted Conformational Data for this compound

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0 (most stable) |

| s-cis | ~0° | > 0 |

Note: The relative energies are estimations based on analogous systems. Precise values would require specific computational analysis for this compound.

Derivatives and Analogues of 3 Cyclopropylprop 2 Enenitrile

Synthesis and Characterization of Novel Derivatives

The synthesis of derivatives of 3-Cyclopropylprop-2-enenitrile (B2850586) can be logically approached through established synthetic methodologies, most notably the Knoevenagel condensation. This reaction typically involves the condensation of cyclopropanecarboxaldehyde (B31225) with an active methylene (B1212753) compound, such as malononitrile (B47326) or its derivatives, in the presence of a basic catalyst. wikipedia.orgresearchgate.net The choice of the active methylene component and subsequent modifications allow for the introduction of a wide array of functional groups, leading to a diverse library of novel derivatives.

For instance, the reaction of cyclopropanecarboxaldehyde with 2-cyanoacetamide (B1669375) would yield 3-cyclopropyl-2-cyanopropenamide, a closely related amide derivative. The general reaction scheme for the Knoevenagel condensation is versatile and can be adapted to produce various substituted analogues. wikipedia.org

The characterization of these novel derivatives relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the precise connectivity and stereochemistry of the molecule. The protons on the cyclopropyl (B3062369) ring and the vinyl proton would exhibit characteristic chemical shifts and coupling constants. Infrared (IR) spectroscopy serves to confirm the presence of key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches in amide derivatives. Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation pattern of the synthesized compounds.

While specific data for this compound is not extensively reported, the synthesis of analogous cyclopropane-containing compounds has been documented. For example, the reaction of 4-chlorobutyronitrile (B21389) with a strong base like sodium amide can produce cyclopropyl cyanide. wikipedia.org Although this does not yield the prop-2-enenitrile structure, it demonstrates a route to the core cyclopropylnitrile moiety.

| Derivative | Synthetic Method | Key Characterization Data |

| 3-Cyclopropyl-2-cyanopropenamide | Knoevenagel condensation of cyclopropanecarboxaldehyde and 2-cyanoacetamide | Expected IR peaks for C≡N, C=O, and N-H stretches. Expected ¹H NMR signals for cyclopropyl, vinyl, and amide protons. |

| Substituted 3-Cyclopropylacrylonitriles | Knoevenagel condensation with substituted cyanoacetates followed by decarboxylation | Varying spectroscopic data depending on the substituent. |

Structure-Reactivity Relationships in Modified Analogues

The reactivity of this compound and its analogues is intrinsically linked to their molecular structure. The cyclopropyl group, due to its high s-character in the C-C bonds, can act as a conjugating system, influencing the electronic properties of the adjacent α,β-unsaturated nitrile. This conjugation affects the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack in Michael-type additions. duq.eduresearchgate.net

Modification of the cyclopropyl ring or the nitrile group can significantly alter the reactivity of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups on the cyclopropyl ring would modulate the electron density of the π-system, thereby influencing the rate and regioselectivity of addition reactions.

| Structural Modification | Predicted Effect on Reactivity |

| Introduction of electron-donating groups on the cyclopropyl ring | Decreased electrophilicity of the β-carbon, potentially slowing down Michael additions. |

| Introduction of electron-withdrawing groups on the cyclopropyl ring | Increased electrophilicity of the β-carbon, likely accelerating Michael additions. |

| Replacement of the nitrile group with a carboxamide group | Altered susceptibility to nucleophilic attack and introduction of hydrogen bonding capabilities. |

This table outlines predicted trends based on general principles of organic chemistry.

Exploring Diverse Substituent Effects on Reactivity

A systematic investigation into the effects of diverse substituents on the reactivity of the this compound framework is crucial for tailoring its properties for specific applications. Substituents can be introduced at various positions, including the cyclopropyl ring, the α-carbon, and the nitrile group (in the form of its derivatives).

Electronic Effects: The electronic nature of the substituents plays a paramount role. Electron-withdrawing groups (e.g., nitro, halo) on the cyclopropyl ring are expected to enhance the electrophilicity of the double bond, making the molecule more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., alkyl, alkoxy) would have the opposite effect. The Hammett equation and its extensions can be employed to quantify these electronic effects on reaction rates and equilibria.

Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, influencing the approach of reagents to the reactive centers. Bulky substituents on the cyclopropyl ring or at the α-position could shield the double bond, potentially leading to a decrease in reaction rates or favoring the formation of specific stereoisomers.

Stereoelectronic Effects: The orientation of the cyclopropyl ring relative to the plane of the double bond can have subtle but significant stereoelectronic effects. The "bent" bonds of the cyclopropane (B1198618) ring can overlap with the π-system of the enenitrile, and the nature and position of substituents can influence the preferred conformation and, consequently, the reactivity.

By systematically varying the substituents and studying the resulting changes in reactivity through kinetic and mechanistic studies, a comprehensive understanding of the structure-activity relationships can be established. This knowledge is invaluable for the rational design of novel derivatives with desired chemical properties.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Synthetic Routes

The efficient synthesis of 3-cyclopropylprop-2-enenitrile (B2850586) is paramount to unlocking its potential. Current synthetic strategies for similar α,β-unsaturated nitriles often rely on classical methods such as the Wittig reaction or the Knoevenagel condensation. While effective, these methods can generate stoichiometric byproducts and may require harsh reaction conditions. Future research is poised to focus on the development of more sophisticated and efficient catalytic routes.

Transition-metal catalysis offers a promising avenue for the synthesis of this compound. Ruthenium-based catalysts, for instance, have shown efficacy in the α-olefination of nitriles with secondary alcohols. acs.orgsci-hub.se A potential route could involve the ruthenium-pincer complex-catalyzed reaction of cyclopropanemethanol with an appropriate nitrile. This method is advantageous as it often generates only water and hydrogen gas as byproducts. acs.orgsci-hub.senih.gov Rhodium catalysts are also known to participate in various C-C bond-forming reactions, including Michael additions of activated nitriles and the synthesis of α,β-unsaturated ketones, suggesting their potential applicability. capes.gov.brnih.govrsc.org

Another area of intense research is the cobalt-catalyzed cyclopropanation of alkenes. nih.gov This could be a viable strategy starting from a suitable diene and a cyanide source. The development of cobalt catalysts for such transformations could provide a more economical and sustainable alternative to precious metal catalysts.

Table 1: Potential Catalytic Routes for this compound Synthesis

| Catalytic System | Reactants | Potential Advantages |

|---|---|---|

| Ruthenium-Pincer Complex | Cyclopropanemethanol, Acetonitrile (B52724) derivative | High atom economy, benign byproducts (H₂O, H₂) |

| Rhodium(I) Complex | Cyclopropyl-containing starting material, Unsaturated nitrile | High regioselectivity, mild reaction conditions |

Exploration of Bioactive Molecule Synthesis Utilizing this compound

The cyclopropane (B1198618) ring is a prevalent structural motif in a wide array of natural products and pharmaceuticals, valued for its ability to impart conformational rigidity and unique electronic properties. nih.govrsc.orgrsc.orgresearchgate.net This makes this compound a molecule of significant interest for medicinal chemistry. The nitrile group itself is a versatile functional group that can be transformed into amines, carboxylic acids, and other functionalities crucial for biological activity.

Future research will likely explore the use of this compound as a key intermediate in the synthesis of novel drug candidates. For example, the cyclopropylamine (B47189) moiety is a key component in several bioactive molecules. longdom.org The reduction of the nitrile in this compound would provide access to a primary amine, which could then be further elaborated into more complex pharmaceutical scaffolds.

Biocatalysis is an emerging trend that could play a significant role in the synthesis of chiral bioactive molecules derived from this compound. Engineered enzymes, such as myoglobin-based catalysts, have been successfully employed for the gram-scale synthesis of chiral cyclopropane-containing drugs. nih.gov It is conceivable that enzymes could be engineered to stereoselectively reduce the double bond or the nitrile of this compound, providing access to enantiomerically pure building blocks for drug discovery.

Sustainable Chemistry Considerations in its Production and Use

The principles of green chemistry are increasingly influencing the design of chemical syntheses. Future research on this compound will undoubtedly incorporate these principles, aiming for more sustainable production and utilization pathways.

A key focus will be the development of catalytic processes that minimize waste and energy consumption. As mentioned, ruthenium-catalyzed olefination reactions that produce only water and hydrogen are a step in this direction. acs.orgsci-hub.se The use of earth-abundant metal catalysts, such as cobalt, would also contribute to the sustainability profile of its synthesis. nih.gov

Biocatalytic cascades represent a particularly promising avenue for the sustainable synthesis of this compound and its derivatives. nih.govrsc.orgresearchgate.net These one-pot, multi-enzyme reactions can eliminate the need for intermediate purification steps, reducing solvent use and waste generation. For instance, a cascade could be designed where one enzyme catalyzes the formation of the α,β-unsaturated nitrile and a second enzyme performs a subsequent stereoselective transformation. The development of such enzymatic pathways would be a significant advancement in the green production of this versatile chemical.

The assessment of the environmental impact of any new synthetic route will be crucial. Green chemistry metrics, such as Atom Economy, E-Factor, and Reaction Mass Efficiency, will be employed to quantify the "greenness" of the developed processes and guide further optimization. rsc.orgnih.govmdpi.comresearchgate.netresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Cobalt |

| Cyclopropanecarboxaldehyde (B31225) |

| Cyclopropanemethanol |

| Cyclopropylamine |

| Hydrogen |

| Rhodium |

| Ruthenium |

Q & A

Q. Q1. What are the recommended synthetic routes for 3-cyclopropylprop-2-enenitrile, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The synthesis typically involves cyclopropanation of allylic nitriles using transition metal catalysts (e.g., rhodium or copper complexes). To optimize yields, reaction parameters such as temperature (40–80°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of the cyclopropanating agent (e.g., diazo compounds) should be systematically varied. Monitoring via thin-layer chromatography (TLC) and GC-MS at intervals helps identify intermediate byproducts . Safety protocols for handling nitriles (e.g., ventilation, PPE) must align with guidelines for similar compounds like pent-3-enenitrile, which emphasize avoiding inhalation and skin contact .

Q. Q2. How can the crystal structure of this compound be resolved, and what software tools are critical for refining crystallographic data?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structure refinement employs programs like SHELXL for small-molecule crystallography. For visualization, ORTEP-III with a GUI is recommended to model thermal ellipsoids and validate bond angles/distances . Discrepancies in unit cell parameters should be cross-checked against density functional theory (DFT) calculations to resolve ambiguities .

Advanced Spectroscopic and Computational Analysis

Q. Q3. What contradictions may arise between experimental NMR spectra and computational predictions for this compound, and how can these be resolved?

Methodological Answer: Discrepancies often stem from solvent effects or conformational flexibility. For example, DFT simulations (using Gaussian or ORCA) assuming a gas-phase structure may mismatch experimental NMR shifts in CDCl₃. To resolve this, include solvent models (e.g., PCM in Gaussian) and perform conformational searches (e.g., CREST). Iterative refinement using both experimental data and computational benchmarks ensures accuracy .

Q. Q4. How can researchers validate the electronic properties of this compound for applications in organic electronics?

Methodological Answer: Combine cyclic voltammetry (CV) to measure redox potentials with time-dependent DFT (TD-DFT) to model excited states. For instance, HOMO-LUMO gaps calculated via TD-DFT (B3LYP/6-311+G(d,p)) should correlate with CV-derived bandgaps. Discrepancies >0.3 eV suggest incomplete basis sets or solvent interactions, necessitating recalibration with polarizable continuum models .

Experimental Design and Data Interpretation

Q. Q5. What statistical methods are appropriate for analyzing kinetic data in the catalytic cyclopropanation of this compound?

Methodological Answer: Non-linear regression (e.g., using OriginLab or Python’s SciPy) fits time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics). Bootstrap resampling quantifies uncertainty in rate constants, while ANOVA identifies significant differences between catalyst systems. For complex mechanisms, global analysis of multiple datasets reduces overfitting .

Q. Q6. How should researchers address conflicting reactivity trends reported in literature for nitrile-containing cyclopropanes?

Methodological Answer: Perform a meta-analysis of published data, categorizing results by reaction conditions (e.g., solvent, catalyst). Use multivariate regression (e.g., R or MATLAB) to isolate variables causing contradictions. Experimental replication under controlled parameters (e.g., inert atmosphere, standardized reagents) minimizes batch-to-batch variability .

Safety and Handling in Academic Settings

Q. Q7. What safety protocols are essential for storing and handling this compound in laboratory environments?

Methodological Answer: Store in airtight, amber glass containers under nitrogen at –20°C to prevent polymerization. Handling requires nitrile gloves, fume hoods, and emergency eyewash stations. First-aid measures for accidental exposure mirror those for pent-3-enenitrile: rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Data Presentation and Reproducibility

Q. Q8. How can researchers ensure reproducibility when reporting synthetic yields and spectroscopic data for this compound?

Methodological Answer: Adhere to the CHAOS (Checklist for Analysing Organic Synthesis) guidelines:

- Report yields as averages of triplicate runs with standard deviations.

- Provide raw NMR/FIR spectra in supplementary data (peak lists, integration values).

- Disclose solvent purification methods (e.g., distillation over CaH₂) and instrument calibration details .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.